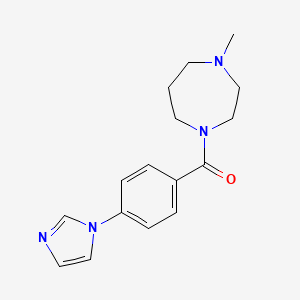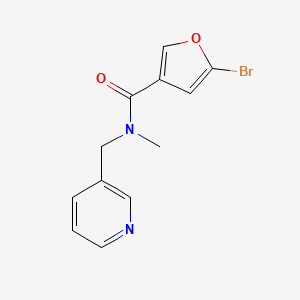
2-cyclopent-2-en-1-yl-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopent-2-en-1-yl-N-cyclopentylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a cyclic amide that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-cyclopent-2-en-1-yl-N-cyclopentylacetamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. The mechanism of action of this compound in inducing apoptosis in cancer cells is also not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to protect neuronal cells from oxidative stress-induced damage. Additionally, it has been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclopent-2-en-1-yl-N-cyclopentylacetamide in lab experiments is its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. It has also been studied for its potential use as a neuroprotective agent and anti-cancer agent. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for research on 2-cyclopent-2-en-1-yl-N-cyclopentylacetamide. One direction is to further study its mechanism of action in order to fully understand its biochemical and physiological effects. Another direction is to investigate its potential applications as a neuroprotective and anti-cancer agent. Additionally, further studies are needed to optimize the synthesis method of this compound to achieve high yields and purity. Finally, future research could focus on developing new derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
2-cyclopent-2-en-1-yl-N-cyclopentylacetamide has been synthesized using various methods, including the reaction of cyclopentadiene with N-cyclopentyl-2-bromoacetamide, followed by cyclization and reduction. Another method involves the reaction of cyclopentadiene with N-cyclopentyl-2-chloroacetamide, followed by cyclization and reduction. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-cyclopent-2-en-1-yl-N-cyclopentylacetamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neuronal cells from oxidative stress-induced damage. Additionally, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c14-12(9-10-5-1-2-6-10)13-11-7-3-4-8-11/h1,5,10-11H,2-4,6-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMLPBNPLRBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
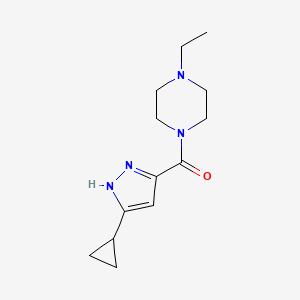


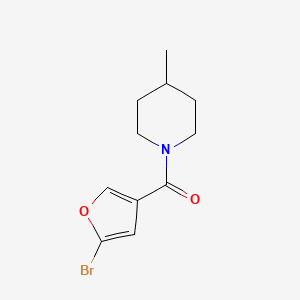
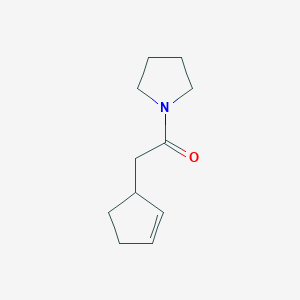

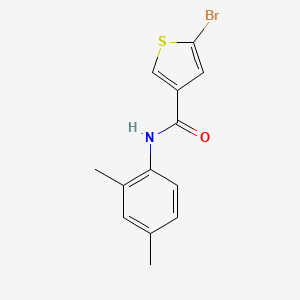

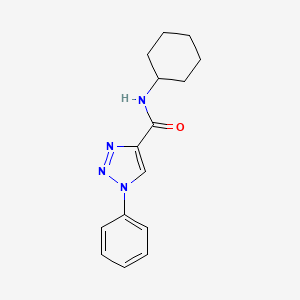
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7502977.png)
![2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid](/img/structure/B7502986.png)

